Vilanterol - 503068-34-6

Vilanterol

Catalog Number: EVT-464553
CAS Number: 503068-34-6
Molecular Formula: C24H33Cl2NO5
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vilanterol trifenatate (vilanterol) is a novel, long-acting β2-adrenoceptor (β2-AR) agonist. [] It is classified as an ultra-long-acting beta2 -agonist (U-LABA). [] Vilanterol plays a significant role in scientific research as a potent and selective β2-AR agonist, particularly in studies investigating the mechanism of action of β2-AR agonists, their binding properties, and the development of new therapeutic strategies for respiratory diseases. [, ]

Future Directions
  • **Further research is needed to optimize Vilanterol dosing strategies for different patient populations and disease severities. []
  • **Developing personalized treatment approaches based on individual patient characteristics, such as smoking status and eosinophil levels. [, ]
  • **Exploring the potential benefits of Vilanterol in treating other respiratory diseases, such as asthma, where it shows promise in improving lung function and reducing symptom severity. [, , , ]
  • **Investigating the long-term effects of Vilanterol use, particularly its impact on cardiovascular health and mortality in patients with COPD. [, ]
  • **Developing new formulations and delivery methods to enhance the efficacy and convenience of Vilanterol therapy. [, , ]

Fluticasone Furoate

  • Relevance: Fluticasone furoate is frequently co-administered with vilanterol in a single inhaler for the treatment of COPD and asthma. [, , , , , , , , , , ] This combination therapy aims to provide both anti-inflammatory and bronchodilatory effects, targeting different aspects of these respiratory diseases.

Umeclidinium

  • Relevance: Umeclidinium is frequently combined with vilanterol, and sometimes also with fluticasone furoate, in single-inhaler triple therapy for the treatment of COPD. [, , , , , , , , , , , , , ] The combination of these drugs with different mechanisms of action provides additive bronchodilation and improved symptom control in COPD patients.

Salmeterol

  • Relevance: Salmeterol is another LABA, like vilanterol, used in the management of COPD. [, , , , ] Studies have compared the efficacy and safety of vilanterol-containing combinations to those containing salmeterol in treating COPD.

Olodaterol

  • Relevance: Olodaterol is another LABA that has been compared to vilanterol in terms of its bronchodilatory potency and duration of action. [, , , , ] Studies have also examined the efficacy and safety profiles of olodaterol-containing combinations in relation to those containing vilanterol.

Indacaterol

  • Relevance: Similar to vilanterol, indacaterol is a LABA with a long duration of action. [, , , ] Comparative studies have evaluated the binding profiles, bronchodilatory potencies, and potential for cardiac effects between indacaterol and vilanterol.

Formoterol

  • Relevance: Formoterol is another LABA that has been compared to vilanterol in terms of its bronchodilatory potency and duration of action. [, , ] Clinical trials have also investigated the efficacy and safety of formoterol-containing combinations in comparison to those containing vilanterol.

Tiotropium Bromide

  • Relevance: Tiotropium, similar to umeclidinium, is a LAMA that is often included in COPD treatment regimens. [, , , ] Studies have compared the effectiveness of dual bronchodilator therapies, including combinations of tiotropium with other LABAs, against those containing vilanterol and umeclidinium.

Glycopyrronium Bromide

  • Relevance: Glycopyrronium is another LAMA used in COPD treatment, and its combination with indacaterol has been compared to vilanterol/umeclidinium in clinical trials. [, , ] These studies aimed to assess the relative efficacy and safety of these dual bronchodilator therapies in managing COPD symptoms.

Budesonide

  • Relevance: Budesonide is an inhaled corticosteroid, similar to fluticasone furoate, used in treating respiratory diseases like COPD. [, , ] Studies have compared the cost-effectiveness and clinical outcomes of budesonide/formoterol combinations to those of fluticasone furoate/vilanterol in managing COPD.

Abediterol

  • Relevance: Abediterol, similar to vilanterol, is a LABA that is being investigated for its potential in treating respiratory conditions. [, ] Studies have compared the bronchodilatory potency, duration of action, and cardiac effects of abediterol with those of vilanterol and other LABAs.

GSK932009 and GW630200

  • Relevance: Understanding the pharmacokinetics of these metabolites is important in doping control to distinguish between therapeutic and supratherapeutic vilanterol use. [, ]
Overview

Vilanterol is a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of chronic obstructive pulmonary disease and asthma. It works by relaxing the muscles in the airways, leading to improved airflow and respiratory function. Vilanterol is often combined with inhaled corticosteroids to enhance its therapeutic effects.

Source and Classification

Vilanterol is classified as a synthetic organic compound. It is derived from a series of chemical reactions involving various precursors, leading to its final form as vilanterol trifenatate, which is its marketed salt form. The compound is recognized for its chiral nature, with specific enantiomers exhibiting distinct pharmacological properties.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for synthesizing vilanterol, emphasizing efficiency and yield. The most notable processes include:

  1. Initial Reaction: The synthesis begins with an addition reaction between salicyl alcohol and glyoxylic acid to produce an intermediate compound. This step is crucial as it sets the stage for further transformations .
  2. Chiral Resolution: The resulting intermediate undergoes chiral resolution to isolate the desired enantiomer, which is critical for ensuring the efficacy and safety of the drug .
  3. Acylation Reaction: The chiral intermediate is then subjected to acylation in the presence of a condensing agent (e.g., EDCI/HOBt) to form another intermediate .
  4. Reduction: Finally, the intermediate undergoes reduction using sodium borohydride or other reducing agents to yield vilanterol .

The entire synthesis process emphasizes mild reaction conditions, high yields, and simplicity, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Vilanterol has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C22H28N2O5C_{22}H_{28}N_{2}O_{5}, and its systematic name is 1-(2,2-dimethyl-4H-benzo[d][1,3]dioxan-6-yl)-2-(4-hydroxyphenyl)ethanamine. The structure includes a beta-phenethylamine core, which is essential for its interaction with beta-2 adrenergic receptors.

Structural Features

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of vilanterol involves several key reactions:

  1. Addition Reaction: Salicyl alcohol reacts with glyoxylic acid.
  2. Chiral Resolution: Separation of enantiomers through crystallization or chromatography techniques.
  3. Acylation: Formation of an amide bond using acylating agents.
  4. Reduction: Conversion of an amido bond to an amine using reducing agents like sodium borohydride.

These reactions are optimized for high yield and purity, with careful control over reaction conditions such as temperature and solvent choice .

Mechanism of Action

Vilanterol acts primarily as an agonist at the beta-2 adrenergic receptors located in the smooth muscle of the airways. When vilanterol binds to these receptors, it triggers a cascade of intracellular events leading to muscle relaxation.

Process and Data

  1. Receptor Binding: Vilanterol binds to beta-2 adrenergic receptors.
  2. Activation of Adenylate Cyclase: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Smooth Muscle Relaxation: Elevated cyclic adenosine monophosphate levels lead to relaxation of airway smooth muscle, resulting in bronchodilation.

This mechanism underpins its effectiveness in treating respiratory conditions by improving airflow and reducing symptoms associated with bronchoconstriction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vilanterol typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Vilanterol exhibits stability under standard storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: The melting point ranges around 140°C to 145°C.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Vilanterol's primary applications are in respiratory medicine:

  1. Treatment of Chronic Obstructive Pulmonary Disease (COPD): It helps manage symptoms by providing long-lasting bronchodilation.
  2. Management of Asthma: When combined with inhaled corticosteroids, it improves control over asthma symptoms.

Additionally, ongoing research explores its potential use in other respiratory disorders due to its favorable pharmacokinetic profile and prolonged action .

Properties

CAS Number

503068-34-6

Product Name

Vilanterol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C24H33Cl2NO5

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Synonyms

4-(2-((6-((2-(((2,6-dichlorophenyl)methyl)oxy)ethyl)oxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
vilanterol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.